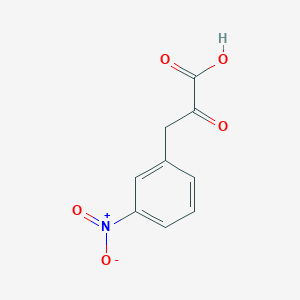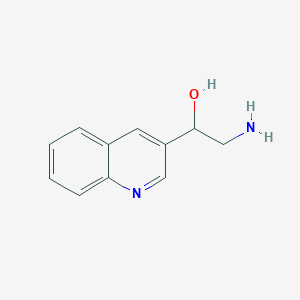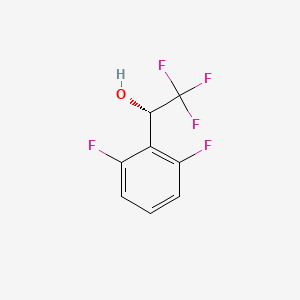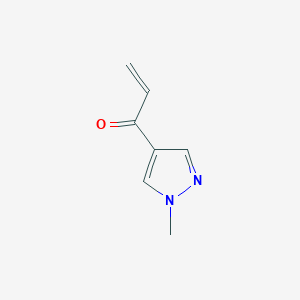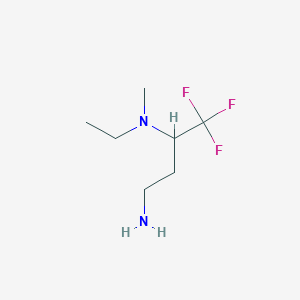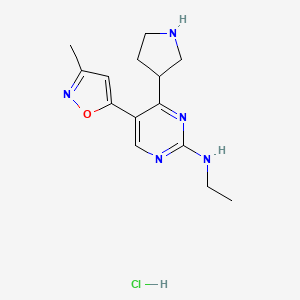
(8-Bromoquinolin-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Bromoquinolin-7-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 7th position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline followed by the introduction of a methanol group. One common method includes:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.
Introduction of Methanol Group: The brominated quinoline is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate quinoline efficiently.
Methanol Introduction:
化学反応の分析
Types of Reactions
(8-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (8-Quinolin-7-yl)carboxylic acid.
Reduction: Quinolin-7-ylmethanol.
Substitution: (8-Substituted-quinolin-7-yl)methanol, depending on the nucleophile used.
科学的研究の応用
Chemistry
(8-Bromoquinolin-7-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound is explored for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimalarial, anti-inflammatory, and antiviral activities. This compound and its derivatives are being investigated for similar medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties required in various industrial applications.
作用機序
The mechanism of action of (8-Bromoquinolin-7-yl)methanol depends on its application. In antimicrobial studies, it is believed to interfere with the DNA synthesis of bacteria, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
(8-Chloroquinolin-7-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(8-Fluoroquinolin-7-yl)methanol: Contains a fluorine atom at the 8th position.
(8-Iodoquinolin-7-yl)methanol: Iodine atom at the 8th position.
Uniqueness
(8-Bromoquinolin-7-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts specific electronic properties that can influence the biological activity of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
(8-bromoquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-5,13H,6H2 |
InChIキー |
IVJCDTYIDXLLJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)CO)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


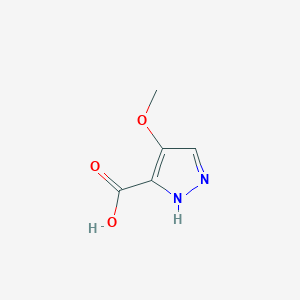
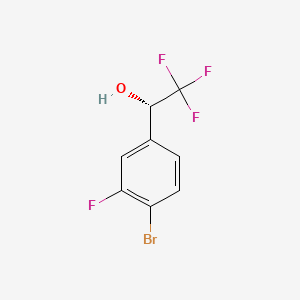
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
